An In-depth Technical Guide to the Properties of Azelastine HCl and Azelastine-d4 HCl for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Properties of Azelastine HCl and Azelastine-d4 HCl for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis
In the landscape of modern pharmaceutical research and development, the precise quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices is paramount. This necessity has led to the widespread adoption of stable isotope-labeled internal standards in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). Azelastine, a potent second-generation antihistamine, and its deuterated analog, Azelastine-d4, represent a classic pairing of an analyte and its internal standard. This guide provides a comprehensive technical overview of the core differences and similarities between Azelastine Hydrochloride (HCl) and its deuterated form, Azelastine-d4 HCl, offering insights into their respective properties and applications in a research and drug development context.
Azelastine HCl is a phthalazinone derivative that acts as a histamine H1-receptor antagonist, effectively mitigating allergy symptoms.[1][2] Its deuterated counterpart, Azelastine-d4 HCl, is a synthetically modified version where four hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle yet significant structural alteration does not change the fundamental chemical reactivity but imparts a difference in mass, which is the cornerstone of its utility as an internal standard in quantitative bioanalysis.[3][4]
Structural and Physicochemical Properties: A Comparative Analysis
The foundational difference between Azelastine HCl and Azelastine-d4 HCl lies in their isotopic composition. The IUPAC name for this specific deuterated version is 4-(4-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one-5, 6, 7, 8-d4, hydrochloride, indicating that the deuterium atoms are located on the phthalazinone ring system.[3] This substitution leads to a predictable increase in molecular weight.
Caption: Structural comparison of Azelastine HCl and Azelastine-d4 HCl.
While the core chemical structure and, consequently, the pharmacological activity remain identical, the substitution of hydrogen with deuterium can introduce subtle changes in physicochemical properties. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in properties such as melting point and solubility.[5][6]
| Property | Azelastine HCl | Azelastine-d4 HCl | Reference(s) |
| Molecular Formula | C₂₂H₂₄ClN₃O · HCl | C₂₂H₂₀D₄ClN₃O · HCl | [7][8] |
| Molecular Weight | 418.36 g/mol | 422.38 g/mol | [7][8] |
| Appearance | White to off-white crystalline powder | Expected to be a white to off-white crystalline powder | [7][9] |
| Melting Point | ~225–230°C | Expected to be very similar to Azelastine HCl, potentially slightly lower.[5] | [7] |
| Solubility | Soluble in water, ethanol, and methanol | Expected to have very similar solubility, with potential for slightly increased aqueous solubility.[5] | [7] |
| pKa | ~9.5 | Expected to be virtually identical to Azelastine HCl. | [7] |
| LogP (Partition Coeff.) | ~2.6 | Expected to be virtually identical to Azelastine HCl. | [7] |
| Primary Application | Active Pharmaceutical Ingredient (Antihistamine) | Internal Standard for quantitative bioanalysis | [4][9] |
The Kinetic Isotope Effect and Its Implications
The difference in bond strength between C-H and C-D bonds gives rise to the kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond.[6][] In drug metabolism, which often involves the enzymatic cleavage of C-H bonds by cytochrome P450 (CYP) enzymes, deuteration at a metabolic "soft spot" can slow down the rate of metabolism.[5] This can lead to a longer half-life, increased systemic exposure, and potentially a more favorable pharmacokinetic profile for the deuterated drug.[] However, in the case of Azelastine-d4 HCl, where the deuterium atoms are on an aromatic ring, the primary purpose is not to alter the pharmacokinetics but to provide a stable, mass-shifted internal standard for accurate quantification.[3][4]
Analytical Distinctions: Chromatography and Mass Spectrometry
The primary application of Azelastine-d4 HCl is as an internal standard in LC-MS/MS assays for the quantification of Azelastine.[3] Here, the differences between the two molecules are leveraged for analytical advantage.
Chromatographic Behavior
In reversed-phase liquid chromatography (RPLC), deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts. This phenomenon, known as the "inverse isotope effect," is attributed to the subtle differences in van der Waals interactions between the analyte and the stationary phase.[11] The shorter and stronger C-D bond can lead to a slightly smaller molecular volume and reduced polarizability, resulting in weaker interactions with the nonpolar stationary phase and, consequently, earlier elution. While this difference is typically small, it is a key characteristic to consider during method development.
Mass Spectrometric Detection
Mass spectrometry distinguishes molecules based on their mass-to-charge ratio (m/z). Azelastine-d4 HCl, being 4 Daltons heavier than Azelastine HCl, is easily differentiated in a mass spectrometer.[8] In a typical LC-MS/MS bioanalytical method, both the analyte (Azelastine) and the internal standard (Azelastine-d4) are monitored using specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
-
Azelastine: Precursor ion [M+H]⁺ at m/z 382.2, with a characteristic product ion at m/z 112.2.
-
Azelastine-d4: Precursor ion [M+H]⁺ at m/z 386.2, with an expected product ion that is also shifted by 4 Da if the deuterium atoms are not on the fragmented portion.
The use of a stable isotope-labeled internal standard like Azelastine-d4 HCl is considered the gold standard in quantitative bioanalysis because it co-elutes closely with the analyte and experiences similar matrix effects (ion suppression or enhancement), allowing for highly accurate and precise quantification.
Synthesis of Azelastine-d4 HCl: A Conceptual Overview
While specific, proprietary synthesis routes for commercially available Azelastine-d4 HCl are not publicly disclosed, a plausible strategy involves the deuteration of a suitable precursor. Given that the deuterium atoms are on the phthalazinone ring system, a likely approach would involve an acid- or base-catalyzed hydrogen-deuterium exchange (HDX) on a precursor molecule in the presence of a deuterium source like D₂O or a deuterated acid.[12] Transition-metal-catalyzed HDX reactions are also powerful methods for site-selective deuteration.[12][13] Another approach could involve the use of a deuterated starting material in the final steps of the Azelastine synthesis. A known synthesis of ¹⁴C-labeled Azelastine starts with ¹⁴C-phthalic anhydride, suggesting a similar strategy could be employed with a deuterated analog.[11]
Experimental Protocol: Comparative Pharmacokinetic Study of Azelastine Nasal Spray
This protocol outlines a bioanalytical method for a single-dose pharmacokinetic study of an Azelastine nasal spray formulation in healthy volunteers, using Azelastine-d4 HCl as the internal standard. This method is based on established LC-MS/MS procedures and adheres to FDA guidelines for bioanalytical method validation.[1][14][15]
Methodology Workflow
Caption: Bioanalytical workflow for Azelastine quantification.
Step-by-Step Protocol
-
Preparation of Standards:
-
Prepare stock solutions of Azelastine HCl and Azelastine-d4 HCl in methanol (1 mg/mL).
-
Prepare a series of working standard solutions of Azelastine by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Prepare a working internal standard solution of Azelastine-d4 HCl (e.g., 100 ng/mL) in the same diluent.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma (blank, calibration standard, or study sample) in a microcentrifuge tube, add 20 µL of the Azelastine-d4 HCl internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a hexane/iso-propanol mixture).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography System: A UPLC system (e.g., Waters Acquity) with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 5000) with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Azelastine: Q1 m/z 382.2 → Q3 m/z 112.2
-
Azelastine-d4: Q1 m/z 386.2 → Q3 m/z 112.2 (assuming fragmentation does not involve the deuterated ring) or another appropriate product ion.
-
-
Data Acquisition: Monitor the specified MRM transitions over the chromatographic run.
-
-
Data Analysis:
-
Integrate the peak areas for both Azelastine and Azelastine-d4.
-
Calculate the peak area ratio (Azelastine / Azelastine-d4).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Azelastine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Use the resulting concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂).
-
Conclusion
The distinction between Azelastine HCl and Azelastine-d4 HCl is a clear illustration of the power of isotopic labeling in modern drug development and bioanalysis. While pharmacologically identical, the mass difference imparted by deuterium substitution makes Azelastine-d4 HCl an indispensable tool for the accurate and precise quantification of Azelastine in complex biological matrices. Understanding their subtle physicochemical differences, particularly in the context of analytical techniques like LC-MS/MS, is crucial for researchers and scientists in this field. The use of such stable isotope-labeled standards ensures the generation of high-quality, reliable data that is essential for regulatory submissions and for advancing our understanding of the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
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